1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶

描述

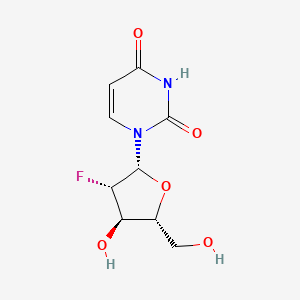

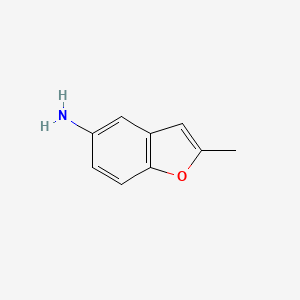

1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶是一种合成的核苷类似物。它在结构上与胸腺嘧啶相似,由于其干扰 DNA 合成的能力,主要用于癌症研究。 该化合物因其在肿瘤学中作为治疗剂和诊断剂的潜力而备受关注 .

科学研究应用

1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶具有多种科学研究应用:

作用机制

1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶的作用机制涉及其整合到 DNA 中,在那里它抑制 DNA 合成。 这种抑制主要是由于该化合物能够被磷酸化和甲基化,导致形成干扰 DNA 复制的活性代谢物 。 分子靶标包括胸腺嘧啶激酶和胸腺嘧啶合成酶,它们是 DNA 合成途径中的关键酶 .

生化分析

Biochemical Properties

The anticancer mechanisms of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil rely on the inhibition of DNA synthesis and the induction of apoptosis . In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate by thymidine kinase and methylated in the 5-position by thymidylate synthase .

Cellular Effects

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil exerts its effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is activated by thymidylate synthase, leading to the inhibition of DNA synthesis and induction of apoptosis .

准备方法

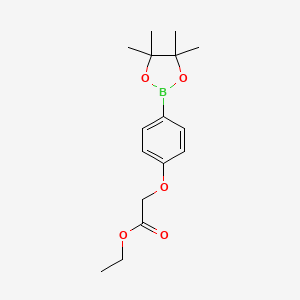

1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶的合成涉及多个步骤。 一种常见的方法包括 2,6-二氯嘌呤与 2-脱氧-2-氟-1,3,5-三-O-苯甲酰基-β-D-阿拉伯呋喃糖或 2-脱氧-2-氟-3,5-二-O-苯甲酰基-β-D-阿拉伯呋喃糖基溴化物缩合 。反应条件通常涉及在非质子溶剂(如二甲基甲酰胺)中使用氢化钠等碱。 工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,可能包括额外的纯化步骤以确保高纯度 .

化学反应分析

1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶经历几种类型的化学反应:

磷酸化: 它在细胞内被胸腺嘧啶激酶磷酸化为其单磷酸酯形式.

甲基化: 单磷酸酯形式进一步被胸腺嘧啶合成酶甲基化形成 1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基) 5-甲基尿嘧啶单磷酸酯.

整合到 DNA 中: 该化合物可以整合到 DNA 中,导致 DNA 合成抑制和细胞凋亡诱导.

这些反应中使用的常见试剂包括胸腺嘧啶激酶和胸腺嘧啶合成酶。 形成的主要产物是单磷酸酯和甲基化的单磷酸酯衍生物 .

相似化合物的比较

1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶与其他核苷类似物相比是独一无二的,因为它通过胸腺嘧啶合成酶被特异性激活。类似的化合物包括:

5-氟尿嘧啶: 另一种用于癌症治疗的核苷类似物,但作用机制不同。

2’-脱氧-2’-氟-β-D-阿拉伯呋喃糖基)-5-乙基尿嘧啶: 一种在 5 位进行修饰的类似化合物.

2-氯-9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)腺嘌呤: 另一种具有抗癌特性的核苷类似物.

这些化合物在结构上具有相似性,但在其特定靶标和作用机制方面有所不同,突出了 1-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)尿嘧啶在其治疗和诊断应用中的独特性。

属性

IUPAC Name |

5-ethyl-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFJAJRDLUUIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) a promising candidate for cancer and viral therapies?

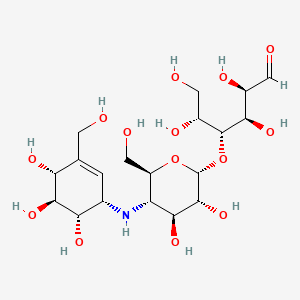

A1: FAU exhibits its activity by being metabolized into 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) via the enzyme thymidylate synthase (TS). [] This metabolite, FMAU, is then further phosphorylated into its triphosphate form, which acts as a potent inhibitor of DNA polymerase gamma. [] This inhibition disrupts mitochondrial DNA replication, ultimately leading to cell death. This mechanism is particularly relevant in cancer cells with high TS expression, making them potentially more sensitive to FAU-based therapies. [] Additionally, FAU has shown antiviral activity against herpes simplex virus (HSV) types 1 and 2. []

Q2: How does the structure of FAU relate to its biological activity against herpesviruses?

A2: Studies have explored the structure-activity relationship (SAR) of FAU by modifying the size of the C-5 alkyl substituent. [] Results show that increasing the alkyl chain length generally decreases both antiherpetic potency and cytotoxicity. For instance, while the 5-propyl derivative (FPAU) shows good activity against HSV-1 and HSV-2, further increasing the chain length leads to a significant drop in efficacy. [] This suggests that a smaller substituent at the C-5 position is favorable for antiherpetic activity.

Q3: Are there concerns regarding the toxicity of FAU and its metabolites?

A4: While FAU exhibits promising anti-cancer and antiviral activities, concerns exist regarding its potential toxicity. Studies have shown that FAU and its metabolites, particularly FMAU, can decrease mitochondrial DNA abundance and cause structural defects in mitochondria. [] This mitochondrial toxicity was observed in cultured hepatoblasts and is thought to be a contributing factor to the liver toxicity observed in clinical trials of the related drug fialuridine (FIAU). [] These findings highlight the importance of carefully evaluating the safety profile of FAU and developing strategies to mitigate potential toxicities in future clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)